The primary source of mogroside III-A1 is the fruit of Siraitia grosvenorii, a plant native to southern China. The fruit has been traditionally used in Chinese medicine for its health benefits and as a natural sweetener. The extraction and purification of mogrosides from this fruit have gained attention due to their potential health benefits and low-calorie content compared to conventional sugars.
Mogroside III-A1 belongs to the class of triterpenoid glycosides. It is specifically classified under the mogrosides, which are further categorized based on the number and type of sugar moieties attached to the mogrol backbone. Mogroside III-A1 is one of the more complex structures within this category, featuring multiple glucose units.
The synthesis of mogroside III-A1 can be achieved through various methods, primarily focusing on biosynthesis and enzymatic glycosylation. The most common approach involves the enzymatic modification of mogrol, where specific glycosyltransferases catalyze the addition of sugar moieties to the aglycone (mogrol) backbone.
Mogroside III-A1 has a complex molecular structure characterized by its triterpenoid backbone and multiple glycosyl units. The chemical formula for mogroside III-A1 is .
Mogroside III-A1 can undergo various chemical reactions, particularly involving hydrolysis and glycosylation.
The mechanism by which mogroside III-A1 exerts its sweetness involves interaction with taste receptors on the tongue. It binds selectively to sweet taste receptors (T1R2/T1R3), activating signaling pathways that lead to the perception of sweetness.
Studies have shown that mogroside III-A1 can be several hundred times sweeter than sucrose, with minimal impact on blood glucose levels, making it suitable for diabetic-friendly products.
Mogroside III-A1 has several significant applications:
Mogroside III-A1 originates from the Siraitia grosvenorii (monk fruit) plant via the mevalonate (MVA) pathway, which produces the universal triterpenoid precursor 2,3-oxidosqualene. Enzymatic cyclization of 2,3-oxidosqualene by cucurbitadienol synthase (CS) yields cucurbitadienol, the structural backbone for mogrosides [10]. Subsequent oxidation at the C11 position by cytochrome P450 monooxygenases (e.g., CYP87D18) forms mogrol, the aglycone core for Mogroside III-A1 [7] [10]. Mogrol undergoes glycosylation by UDP-dependent glycosyltransferases (UGTs), where UGT720-269-1 catalyzes the initial glucose attachment at the C3-OH position to yield mogroside II-E. Further glycosylation by UGT94-289-3 at the C24-OH position produces Mogroside III-A1 [4] [9].
Table 1: Key Enzymes in Mogroside III-A1 Biosynthesis
| Enzyme | Gene | Function | Product |
|---|---|---|---|
| Cucurbitadienol synthase | SgCS | Cyclizes 2,3-oxidosqualene | Cucurbitadienol |
| Epoxide hydrolase | SgEPH2 | Hydrolyzes epoxide intermediates | Processed triterpenes |
| Cytochrome P450 | CYP87D18 | Hydroxylates cucurbitadienol at C11 | Mogrol |
| Glycosyltransferase | UGT720-269-1 | Adds first glucose to mogrol at C3-OH | Mogroside II-E |
| Glycosyltransferase | UGT94-289-3 | Adds glucose to mogroside II-E at C24-OH | Mogroside III-A1 |
The assembly of Mogroside III-A1 requires precise regioselective glycosylation. Structural studies of UGT94-289-3 reveal a dual-pocket active site that accommodates both ends (C3 and C24) of the asymmetric mogrol skeleton, enabling flexible substrate recognition [4]. This enzyme catalyzes β-(1→6) glycosidic linkages using UDP-glucose as the sugar donor. Kinetic analyses show UGT94-289-3 has higher catalytic efficiency (kcat/Km = 4.7 × 104 M−1s−1) for mogroside II-E (C3-monoglucoside) than for other intermediates, favoring Mogroside III-A1 synthesis [4] [9]. Compartmentalization within S. grosvenorii cells directs intermediates; endoplasmic reticulum membranes host P450-mediated hydroxylation, while cytosol-localized UGTs execute glycosylation [10].
Mogroside III-A1 accumulation is dynamically regulated by epigenetic modifications during fruit development. Histone acetylation at H3K9/K14 in promoter regions of UGT720-269-1 and UGT94-289-3 genes enhances their expression in ripening fruits, correlating with a 3.5-fold increase in Mogroside III-A1 [3]. DNA methyltransferase inhibitors (e.g., 5-azacytidine) reduce methylation in the CYP87D18 promoter, elevating transcript levels by 40% in cell cultures [3]. Additionally, jasmonate signaling induces chromatin remodeling that activates biosynthetic genes, as exogenous methyl jasmonate increases Mogroside III-A1 yield by 60% in hairy root systems [3].
Heterologous production of Mogroside III-A1 employs engineered plant and microbial chassis:
Table 2: Heterologous Production Systems for Mogroside III-A1
| Host Organism | Engineering Strategy | Titer | Limitations |
|---|---|---|---|
| Nicotiana benthamiana | In-Fusion gene stacking with 2A peptides | 202.75 ng/g FW | Low biomass scalability |
| Cucumis sativus | Multigene vector (pCAMBIA1300) | 113 ng/g FW | Tissue-specific expression |
| Saccharomyces cerevisiae | Lipid droplet compartmentalization + ER expansion | 5.85 mg/L mogrol* | Glycosylation inefficiency |
*Mogrol precursor for Mogroside III-A1 synthesis [7] [9].
Future efforts require UGT engineering for better regioselectivity and dynamic pathway regulation to balance precursor flux [4] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6